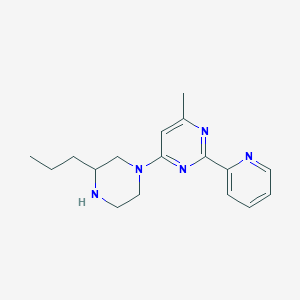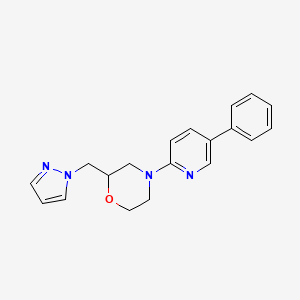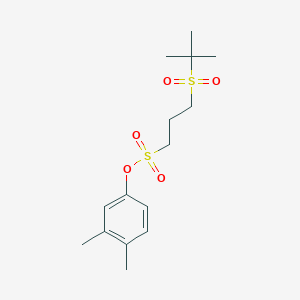
4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a suitable pyrimidine derivative can be reacted with a pyridine derivative in the presence of a base to form the desired compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with catalysts like glacial acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet regulatory standards.
化学反応の分析
Types of Reactions
4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Thioglycoside derivatives: Compounds with similar cytotoxic activities against cancer cell lines.
Uniqueness
4-Methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a pyridine ring and a piperazine moiety makes it a versatile scaffold for drug development and other applications.
特性
IUPAC Name |
4-methyl-6-(3-propylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-3-6-14-12-22(10-9-18-14)16-11-13(2)20-17(21-16)15-7-4-5-8-19-15/h4-5,7-8,11,14,18H,3,6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRHAVQRUBUKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C2=NC(=NC(=C2)C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Propan-2-yl-1,3-thiazol-5-yl)-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6982607.png)
![4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B6982612.png)
![2-Cyclopentylidene-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B6982617.png)
![N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B6982630.png)
![N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide](/img/structure/B6982637.png)
![N,N-dipropyl-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B6982638.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[1-hydroxy-3-(2-methoxyphenyl)-2-methylpropan-2-yl]amino]ethanone](/img/structure/B6982649.png)
![[1-Benzyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]piperidin-4-yl]methanol](/img/structure/B6982660.png)

![5-[5-(2-ethyloxan-4-yl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982691.png)
![[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol](/img/structure/B6982702.png)

![2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methylimidazole](/img/structure/B6982711.png)
![N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B6982722.png)
